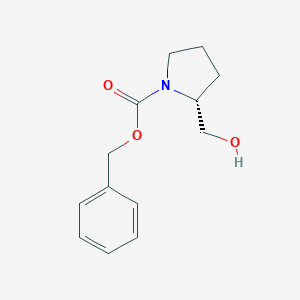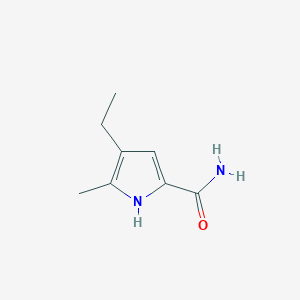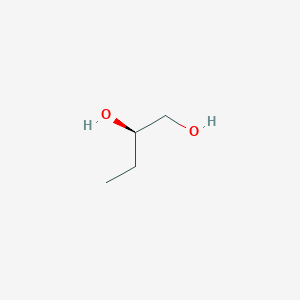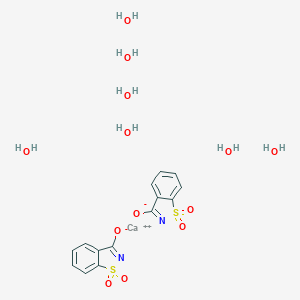
(S)-1-(Pyridin-4-yl)ethanol
概要
説明
(S)-1-(Pyridin-4-yl)ethanol is a chiral compound that is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of pharmaceuticals. While the provided papers do not directly discuss (S)-1-(Pyridin-4-yl)ethanol, they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and reactivity of (S)-1-(Pyridin-4-yl)ethanol.
Synthesis Analysis
The synthesis of related chiral pyridinyl ethanol compounds can be achieved through kinetic resolution, as demonstrated in the preparation of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica SP435-L lipase . This method showcases the potential for enzymatic resolution to obtain enantiomerically pure compounds, which could be applied to the synthesis of (S)-1-(Pyridin-4-yl)ethanol.
Molecular Structure Analysis
The molecular structure of (S)-1-(Pyridin-4-yl)ethanol would consist of a pyridine ring attached to an ethanol moiety. The position of the substituents on the pyridine ring can significantly affect the compound's reactivity and physical properties. The stereochemistry at the chiral center is crucial for the compound's application in enantioselective synthesis.
Chemical Reactions Analysis
The reactivity of pyridinyl compounds in nucleophilic substitution reactions can be inferred from the kinetics and mechanism of the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates . The study suggests that the reactions proceed through a zwitterionic tetrahedral intermediate, and the rate of reaction can be influenced by the basicity of the pyridine and the electron-withdrawing or -donating nature of substituents on the thiobenzoate.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-1-(Pyridin-4-yl)ethanol are not provided in the papers, the properties of similar compounds can be indicative. The solubility, boiling point, and melting point of (S)-1-(Pyridin-4-yl)ethanol would be influenced by the presence of the pyridine ring and the ethanol group. The compound's chiral nature would also affect its optical properties, such as specific rotation.
科学的研究の応用
Protecting Group in Polymer Chemistry
(S)-1-(Pyridin-4-yl)ethanol, under its related form 2-(Pyridin-2-yl)ethanol, has been utilized as a protecting group for carboxylic acids in polymer chemistry. It offers selective removal options, either chemically under alkaline conditions or thermally, and is stable under acidic conditions. This attribute makes it particularly valuable for polymerization processes (Elladiou & Patrickios, 2012).
Chemoenzymatic Synthesis
In the field of chemoenzymatic synthesis, a derivative of (S)-1-(Pyridin-4-yl)ethanol has been prepared and used in the production of beta3-adrenergic receptor agonists. This demonstrates its role in facilitating the synthesis of biologically active compounds (Perrone et al., 2006).
Water Oxidation Catalysts
Research on Ru complexes for water oxidation has shown the use of pyridine derivatives, similar to (S)-1-(Pyridin-4-yl)ethanol, as part of the complex structure. These studies contribute to the development of catalysts for chemical reactions essential in energy conversion processes (Zong & Thummel, 2005).
Surface Chemistry
The compound has been involved in studies on self-assembled monolayers on gold surfaces. Such applications are critical in surface chemistry, particularly for the development of sensors and electronic devices (Silien et al., 2009).
Mercury Detection
A derivative of (S)-1-(Pyridin-4-yl)ethanol has been used in creating a colorimetric chemosensor for detecting mercury(II) ions. This application is significant in environmental monitoring and public health (Pan et al., 2015).
Complexation in Inorganic Chemistry
The compound has been part of complexation studies in inorganic chemistry, particularly involving copper(II) and cadmium(II) ions. Such studies contribute to our understanding of metal-ligand interactions, which are fundamental in the field of coordination chemistry (Mardani et al., 2019).
One-Pot Synthesis
In synthetic chemistry, (S)-1-(Pyridin-4-yl)ethanol has been used in one-pot synthesis processes, demonstrating its utility in facilitating efficient chemical synthesis (Magadum & Yadav, 2017).
Safety And Hazards
特性
IUPAC Name |
(1S)-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-4-yl)ethanol | |
CAS RN |
54656-96-1 | |
| Record name | (S)-(-)-alpha -Methyl-4-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

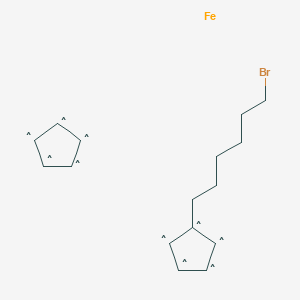
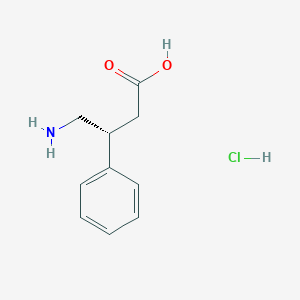
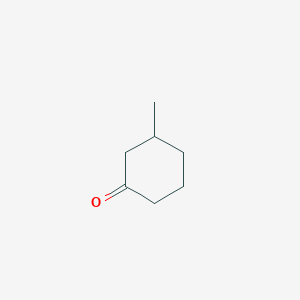
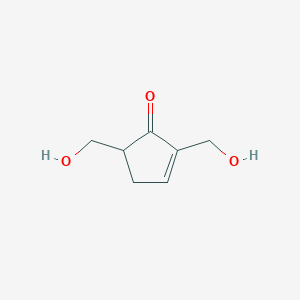
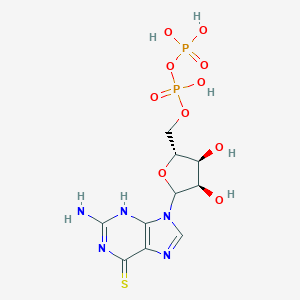
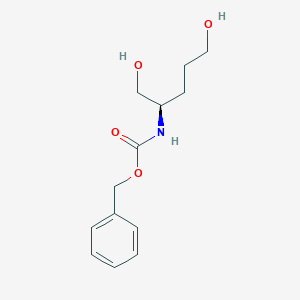
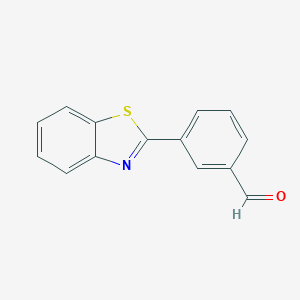
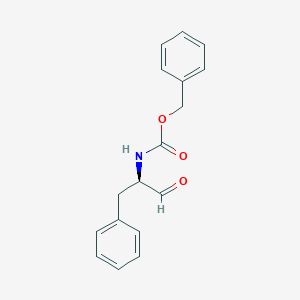
![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
